Methyl 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Overview
Description
Methyl 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is a heterocyclic compound with a molecular formula of C9H6Cl2N2O2. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
Methyl 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is a compound that has been found to have potent activities against Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in a variety of cellular processes, including cell growth, differentiation, and angiogenesis .
Mode of Action
The compound interacts with FGFRs, inhibiting their activity . This inhibition can lead to a decrease in the signaling pathways that these receptors are involved in, leading to changes in cellular processes such as cell growth and differentiation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the PI3K/Akt/mTOR signaling pathway . This pathway is critical in controlling tumor growth, proliferation, and apoptosis . By inhibiting FGFRs, the compound can disrupt this pathway, potentially leading to a decrease in tumor growth .
Result of Action
The inhibition of FGFRs and the disruption of the PI3K/Akt/mTOR signaling pathway can lead to a decrease in tumor growth and proliferation . This could potentially make the compound a useful tool in cancer treatment .
Biochemical Analysis
Biochemical Properties
Methyl 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes and proteins. It has been shown to interact with fibroblast growth factor receptors (FGFRs), inhibiting their activity . This interaction is crucial as FGFRs are involved in various cellular processes, including cell proliferation, differentiation, and survival. The compound’s ability to inhibit FGFRs makes it a potential candidate for cancer therapy, as abnormal FGFR signaling is associated with tumor growth and progression .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to inhibit the proliferation of breast cancer cells and induce apoptosis . Additionally, the compound significantly inhibits the migration and invasion of cancer cells, highlighting its potential as an anti-cancer agent . The compound influences cell signaling pathways, particularly the FGFR signaling pathway, which is involved in various cellular functions such as cell growth, differentiation, and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the inhibition of FGFRs. The compound binds to the FGFRs, preventing their activation and subsequent signaling . This inhibition leads to the suppression of downstream signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways, which are crucial for cell proliferation and survival . By inhibiting these pathways, the compound effectively induces apoptosis and inhibits the proliferation of cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its inhibitory effects on FGFRs over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, the compound effectively inhibits FGFR activity without causing significant toxicity . At higher dosages, the compound may exhibit toxic effects, including adverse impacts on liver and kidney function . It is crucial to determine the optimal dosage that maximizes the compound’s therapeutic effects while minimizing its toxic effects in animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound undergoes biotransformation through oxidation and conjugation reactions, primarily mediated by cytochrome P450 enzymes . These metabolic processes result in the formation of various metabolites, which may have different biological activities and effects on cellular function . Understanding the metabolic pathways of the compound is essential for predicting its pharmacokinetics and potential interactions with other drugs .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interaction with transporters and binding proteins . The compound is transported across cell membranes through specific transporters, which facilitate its uptake and distribution within cells . Additionally, the compound’s binding to plasma proteins affects its distribution and bioavailability in tissues . Understanding these factors is crucial for optimizing the compound’s therapeutic efficacy and minimizing potential side effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with FGFRs and other target proteins . Additionally, the compound may undergo post-translational modifications that influence its localization and activity within specific cellular compartments . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine with methyl chloroformate in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolopyridine derivatives, which can have enhanced biological activities or different physicochemical properties .
Scientific Research Applications
Methyl 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents targeting various diseases, including cancer and infectious diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Industrial Applications: It is employed in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloro-1-methyl-1H-pyrrolo[2,3-b]pyridine: Similar in structure but with a methyl group instead of a carboxylate ester.
2,3-Dioxo-2,3-dihydro-4-methyl-6-chloro-1H-pyrrolo[2,3-b]pyridine: An oxidized derivative with different biological properties.
Uniqueness
Methyl 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is unique due to its specific substitution pattern and the presence of the carboxylate ester group, which can influence its reactivity and biological activity . This makes it a valuable compound for the development of new chemical entities with potential therapeutic applications .
Properties
IUPAC Name |
methyl 4,6-dichloropyrrolo[2,3-b]pyridine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O2/c1-15-9(14)13-3-2-5-6(10)4-7(11)12-8(5)13/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATYBAVIVPHNQMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1C=CC2=C1N=C(C=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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